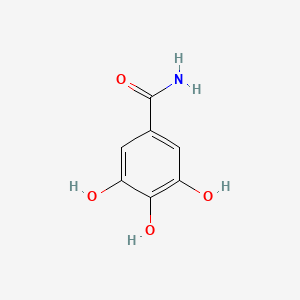

3,4,5-Trihydroxybenzamide

Overview

Description

3,4,5-Trihydroxybenzamide is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used in diagnostic assay manufacturing and hematology , suggesting it may interact with specific biological targets in these fields.

Biochemical Pathways

As a compound used in diagnostic assay manufacturing and hematology , it may influence pathways related to these fields.

Biochemical Analysis

Biochemical Properties

3,4,5-Trihydroxybenzamide has been found to inhibit the synthesis of prostaglandin J2 . It interacts with fatty acid binding proteins, blocking the uptake of fatty acids in rat liver cells . The nature of these interactions involves the compound binding to the active sites of these proteins, thereby inhibiting their function .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit the synthesis of prostaglandin J2 . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically fatty acid binding proteins . This results in the inhibition of prostaglandin J2 synthesis, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

Given its known interactions with fatty acid binding proteins, it may play a role in lipid metabolism .

Subcellular Localization

Given its known biochemical properties, it is likely that it localizes to areas of the cell where fatty acid binding proteins are present .

Biological Activity

3,4,5-Trihydroxybenzamide (THBA) is a chemical compound characterized by a benzene ring with three hydroxyl groups and an amide functional group. Its structure suggests potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of THBA, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C_7H_7N_1O_4

- Molecular Weight : 169.14 g/mol

- Boiling Point : 403 °C

- Melting Point : Approximately 240 °C (decomposes)

These properties indicate that THBA is stable under standard conditions but may decompose at elevated temperatures.

Antioxidant Activity

THBA exhibits significant antioxidant properties due to the presence of hydroxyl groups, which can donate electrons and neutralize free radicals. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that THBA may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from mast cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

THBA has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .

Antiviral Potential

A study highlighted the antiviral activity of related compounds containing 3,4,5-trihydroxybenzoyl moieties against HIV and HCV. Although specific data on THBA's antiviral activity is limited, its structural analogs show promise in this area, warranting further investigation into THBA's potential as an antiviral agent .

The biological activities of THBA can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in THBA are responsible for its ability to scavenge free radicals.

- Inhibition of Enzymatic Activity : THBA may inhibit enzymes involved in inflammatory pathways or microbial growth.

- Modulation of Cytokine Production : By affecting cytokine release from immune cells, THBA may alter inflammatory responses.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of THBA on mast cells, revealing that it significantly reduced histamine release and cytokine production. The results indicated that THBA could be developed as a therapeutic agent for allergic inflammatory diseases .

| Compound | Histamine Inhibition Rate (%) | Cytokine Reduction (TNF-α) |

|---|---|---|

| THBA | 36% at 10 µM | Significant |

| Control | 8.9% at 10 µM | Baseline |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of THBA against various pathogens, it was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli. The findings suggest that THBA could be a valuable addition to antimicrobial therapies .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory Properties

THBA serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases. Its anti-inflammatory effects have been documented in several studies, indicating its potential as a therapeutic agent. For example, a study demonstrated that THBA significantly reduced histamine release and cytokine production in mast cells, suggesting its utility in developing treatments for allergic inflammatory conditions .

Case Study: Chondrocyte Growth Promotion

A synthesized sulfonamido-based gallate incorporating THBA was tested on rabbit articular chondrocytes. The results indicated that this compound promoted chondrocyte growth and enhanced cartilage-specific gene expression, which could lead to advancements in therapies for cartilage defects .

Antioxidant Applications

Oxidative Stress Reduction

THBA exhibits strong antioxidant properties due to its ability to scavenge free radicals. This characteristic makes it a key ingredient in formulations designed to mitigate oxidative stress, particularly in cosmetics and dietary supplements .

| Application | Mechanism | Benefits |

|---|---|---|

| Antioxidant Formulations | Radical scavenging | Reduces oxidative stress in skin and body |

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize THBA to study enzyme inhibition and metabolic pathways. Its role in elucidating disease mechanisms is critical for identifying potential therapeutic targets .

Agricultural Chemistry

Plant Growth Regulation

THBA is explored for its application in developing plant growth regulators that enhance crop resilience against environmental stressors. This research is vital for sustainable agriculture practices .

Material Science

Polymer and Coating Development

In material science, THBA is being investigated for its potential to create novel polymers and coatings with improved durability and resistance to environmental degradation. For instance, studies have shown that electrodes modified with THBA exhibit enhanced capacitance properties, indicating its utility in energy storage applications .

| Property | Measurement | Implications |

|---|---|---|

| Capacitance | Higher retention at high frequencies | Better charge storage capabilities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-trihydroxybenzamide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via amidation of 3,4,5-trihydroxybenzoic acid (gallic acid) using coupling reagents like EDCI/HOBt or thionyl chloride. Key steps include hydroxyl group protection (e.g., acetylation) to prevent side reactions. Purification involves recrystallization from ethanol/water or column chromatography. Derivatives such as N-alkyl variants (e.g., N-hexyl, N-tert-butyl) are synthesized by reacting the parent compound with alkyl halides under basic conditions . Purity is confirmed via HPLC (>98%) and characterized by / NMR, with aromatic proton signals at δ 6.68–6.72 ppm and carbonyl carbons at δ 170–171 ppm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm), amide (1650–1680 cm), and aromatic C=C (1450–1600 cm) stretches.

- NMR : NMR reveals aromatic protons as doublets (δ ~6.7 ppm) and a triplet for the amide proton. NMR confirms the carbonyl (δ ~170 ppm) and aromatic carbons.

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 169.14 [M+H].

- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and electronic properties, validated against experimental IR/NMR .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays demonstrate antiviral activity against flaviviruses (WNV, Zika, dengue) with EC values <10 μM. Cytotoxicity is assessed via MTT assays (CC >100 μM in Vero cells). Mechanism involves inhibition of ceramide desaturase (Des1), leading to dihydrosphingomyelin (dhSM) accumulation, which disrupts viral replication. Validation includes lipidomic profiling and comparison with Des1 inhibitors like GT-11 .

Advanced Research Questions

Q. How does this compound inhibit flavivirus replication at the molecular level?

- Methodological Answer : The compound targets host sphingolipid metabolism by inhibiting Des1, reducing ceramide conversion to sphingosine. This elevates dhSM levels, altering membrane fluidity and impairing viral entry/replication. Key steps:

- Enzyme Assays : Recombinant Des1 activity is measured via LC-MS to monitor ceramide/dhSM ratios.

- Lipidomics : LC-MS/MS quantifies sphingolipid species in treated vs. untreated cells.

- Validation : Exogenous dhSM supplementation rescues viral replication, confirming mechanism .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding to Des1 (PDB: 5JXR) or viral proteases. The trihydroxybenzoyl group forms hydrogen bonds with catalytic residues.

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : CoMFA/CoMSIA correlates N-alkyl chain length (e.g., guanidinobutyl derivatives) with antiviral potency .

Q. How do structural modifications of this compound influence its bioactivity?

- Methodological Answer :

- N-Alkylation : Adding hydrophobic chains (e.g., hexyl, tert-butyl) enhances membrane permeability, improving EC by 3–5-fold.

- Guanidine Derivatives : N-(guanidinobutyl) variants increase Des1 binding affinity (K ~0.8 μM) via electrostatic interactions.

- Methodology : Derivatives are synthesized, screened in antiviral assays, and analyzed via SPR for binding kinetics .

Q. What advanced material science applications utilize this compound?

- Methodological Answer : The compound serves as a ligand for functionalizing alumina surfaces.

- Surface Functionalization : React with alumina nanoparticles under basic conditions.

- Characterization : DNP-MAS-NMR (enhanced signals at δ 105–170 ppm) and XPS confirm covalent attachment. Applications include catalysis and drug delivery systems .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Antiviral EC (WNV) | 5.2 μM | |

| NMR (DO) | δ 6.68 (d, J=2.2 Hz, 2H), 6.49 (t, 1H) | |

| Des1 Inhibition (K) | 1.4 μM |

Properties

IUPAC Name |

3,4,5-trihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIPEJXQPQFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210802 | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-73-5 | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T258D82AEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.